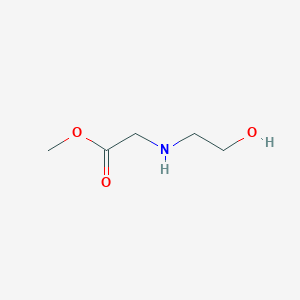
Methyl (2-hydroxyethyl)glycinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2-hydroxyethyl)glycinate is a chemical compound known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. It is an ester derivative of glycine, featuring a methyl group and a hydroxyethyl group attached to the nitrogen atom. This compound is often used for its antimicrobial properties and is commonly found in personal care products and cosmetics.
准备方法
Synthetic Routes and Reaction Conditions: Methyl (2-hydroxyethyl)glycinate can be synthesized through several methods. One common approach involves the reaction of glycine with methanol in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the formation of the ester linkage between the carboxyl group of glycine and the hydroxyl group of methanol.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale esterification processes. These processes utilize continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions: Methyl (2-hydroxyethyl)glycinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl (2-hydroxyethyl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: It is explored for its potential in developing antimicrobial agents and preservatives for pharmaceuticals.
Industry: this compound is commonly used in personal care products, cosmetics, and as a preservative in various formulations.
作用机制
The antimicrobial activity of methyl (2-hydroxyethyl)glycinate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of bacteria and fungi, making it a valuable preservative in various applications.
相似化合物的比较
Choline: A quaternary ammonium compound with a similar hydroxyethyl group.
Menthol Glycinates: Esters of menthol and glycine, used for their cooling effects.
N-alkyl Betaines: Internal salts of quaternary ammonium ions, used as surfactants.
Uniqueness: Methyl (2-hydroxyethyl)glycinate stands out due to its dual functionality as both an antimicrobial agent and a preservative. Its ability to effectively inhibit microbial growth while being relatively non-toxic to humans makes it a preferred choice in personal care and cosmetic products.
属性
分子式 |
C5H11NO3 |
|---|---|
分子量 |
133.15 g/mol |
IUPAC 名称 |
methyl 2-(2-hydroxyethylamino)acetate |
InChI |
InChI=1S/C5H11NO3/c1-9-5(8)4-6-2-3-7/h6-7H,2-4H2,1H3 |
InChI 键 |
AYNRRGVPLSUDJK-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CNCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


aminehydrochloride](/img/structure/B13580490.png)
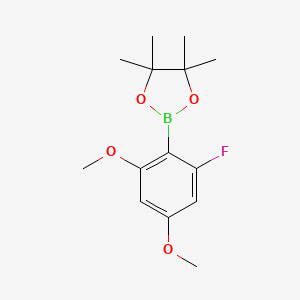
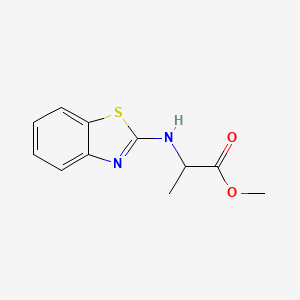

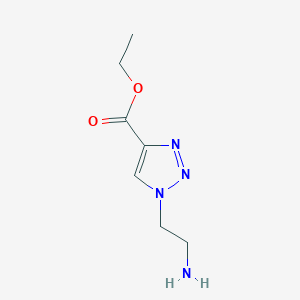
![rac-tert-butyl(1R,5R,6R)-6-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13580521.png)
![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-3-hydroxybenzoicacid](/img/structure/B13580529.png)
aminedihydrochloride](/img/structure/B13580530.png)
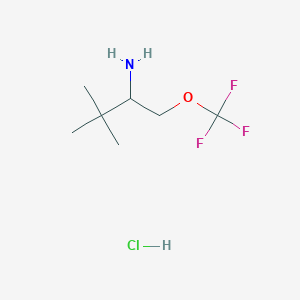
![2-(4-oxo-3,4-dihydrophthalazin-1-yl)-N-[1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]acetamide](/img/structure/B13580550.png)

![1-(Morpholin-4-yl)-4-({6-phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)butan-1-one](/img/structure/B13580562.png)
![4-[(5-Isoquinolyl)oxy]piperidine](/img/structure/B13580572.png)

